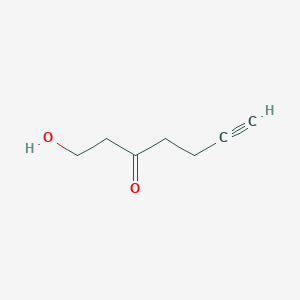

1-Hydroxyhept-6-yn-3-one

Descripción

Contextualization within Organic Synthesis and Chemical Biology

In organic synthesis, the utility of a molecule is often determined by its functional groups, which dictate its reactivity. 1-Hydroxyhept-6-yn-3-one possesses three distinct functional groups: a terminal alkyne, a primary alcohol, and a ketone. This unique combination allows for a wide array of chemical transformations.

The terminal alkyne can participate in reactions like coupling, cycloadditions, and hydration to form carbonyl compounds. suniv.ac.in The ketone group can undergo reduction to a secondary alcohol, or participate in nucleophilic addition and condensation reactions. cymitquimica.com The primary alcohol can be oxidized to a carboxylic acid or an aldehyde, or be involved in esterification and etherification reactions.

In the field of chemical biology, which uses chemical techniques to study biological systems, this compound has emerged as a useful tool. Its alkyne group can be used in "click" chemistry, a set of reactions that are rapid, selective, and high-yielding, to attach probes like fluorophores or biotin (B1667282) to biomolecules. rsc.org This allows for the study of protein interactions and functions. rsc.org It has also been used as a precursor in the synthesis of photo-crosslinking reagents, which are used to map protein-protein interactions. rsc.org

Significance as a Versatile Intermediate and Building Block

The multiple functional groups of this compound make it a versatile building block for the synthesis of more complex molecules. bldpharm.com Chemists can selectively react one functional group while leaving the others intact for subsequent transformations. This allows for the construction of intricate molecular architectures from a relatively simple starting material.

For instance, the ketone can be transformed into a diazirine ring, a photoreactive group, while the alkyne and hydroxyl groups remain available for other modifications. rsc.org This strategy has been employed in the creation of photo-crosslinking probes for chemical proteomics. rsc.org Furthermore, γ-hydroxyalkynyl ketones, the class of compounds to which this compound belongs, have been shown to be useful scaffolds for creating libraries of heterocyclic compounds like furans, isoxazoles, and pyrazoles. nih.govacs.org

Historical Overview of its Emergence in Scientific Literature

While the broader class of γ-hydroxyalkynyl ketones has been studied for some time, this compound appears to have gained prominence in the scientific literature in the 2010s. nih.gov A notable synthesis was reported in 2018 as part of the development of a cannabinoid-based photoaffinity probe. nih.gov In this study, the compound was synthesized from 2-(2-(But-3-yn-1-yl)-1,3-dioxolan-2-yl)ethanol via deprotection of the ketone. nih.gov

Another significant mention appears in a 2019 publication by The Royal Society of Chemistry, where it was used as a key intermediate in the synthesis of a cysteine-specific tag-transfer reagent for photo-crosslinking studies. rsc.org The synthesis involved the deprotection of 2-(2-(But-3-yn-1-yl)-1,3-dioxolan-2-yl)ethanol using p-toluenesulfonic acid in acetone (B3395972). rsc.org Sieber's research group has also utilized this compound as a starting material to synthesize photocrosslinkers by converting the ketone into a diaziridine structure and oxidizing the alcohol to an acid. patsnap.com These studies highlight its growing importance as a specialized building block in chemical biology and medicinal chemistry.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-hydroxyhept-6-yn-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-4-7(9)5-6-8/h1,8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZAQQAINFKNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313187 | |

| Record name | 1-Hydroxy-6-heptyn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450754-40-1 | |

| Record name | 1-Hydroxy-6-heptyn-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450754-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-6-heptyn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hydroxyhept 6 Yn 3 One

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of 1-hydroxyhept-6-yn-3-one typically rely on a stepwise approach, involving the formation of a protected precursor followed by deprotection to yield the final product.

Synthesis from 2-(2-(But-3-yn-1-yl)-1,3-dioxolan-2-yl)ethanol

A primary route to this compound involves the use of the precursor 2-(2-(But-3-yn-1-yl)-1,3-dioxolan-2-yl)ethanol. This compound contains a dioxolane ring which serves as a protecting group for the ketone functionality.

The final step in this synthetic sequence is the removal of the dioxolane protecting group to unveil the ketone. This is commonly achieved through acid-catalyzed hydrolysis. p-Toluenesulfonic acid (p-TsOH) monohydrate is a frequently employed catalyst for this transformation due to its effectiveness and ease of handling. organic-chemistry.org The reaction is typically carried out in a mixture of acetone (B3395972) and water, which facilitates both the dissolution of the substrate and the hydrolytic cleavage of the acetal.

The general mechanism involves the protonation of one of the dioxolane oxygen atoms by p-TsOH, followed by nucleophilic attack of water. This leads to the opening of the dioxolane ring and subsequent elimination of ethylene (B1197577) glycol, regenerating the ketone and the diol. The use of a slight excess of water can help drive the equilibrium towards the deprotected product.

Table 1: Reaction Conditions for Acid-Catalyzed Deprotection

| Parameter | Condition |

| Substrate | 2-(2-(But-3-yn-1-yl)-1,3-dioxolan-2-yl)ethanol |

| Catalyst | p-Toluenesulfonic acid monohydrate (catalytic amount) |

| Solvent | Acetone/Water mixture |

| Temperature | Typically room temperature to gentle heating |

| Reaction Time | Varies, monitored by TLC or GC-MS |

Synthesis from other precursor compounds

The precursor alcohol can be prepared from the corresponding ethyl ester, Ethyl 2-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)acetate. The reduction of the ester functional group to a primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of efficiently carrying out this conversion. masterorganicchemistry.comlibretexts.orgucalgary.cakhanacademy.org

The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH4 with water. The ester is added cautiously to a suspension of LiAlH4 at a reduced temperature, often 0 °C, to control the exothermic reaction. The reaction mixture is then typically stirred at room temperature to ensure complete conversion. A subsequent aqueous workup is necessary to quench the excess LiAlH4 and hydrolyze the resulting aluminum alkoxide salts to liberate the desired alcohol. It is crucial that the reaction conditions are anhydrous until the workup step to avoid deactivation of the reducing agent and potential side reactions. The dioxolane protecting group and the terminal alkyne are generally stable to the conditions of LiAlH4 reduction.

Table 2: Conditions for LiAlH4 Reduction of Ethyl Ester

| Parameter | Condition |

| Substrate | Ethyl 2-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)acetate |

| Reagent | Lithium aluminum hydride (LiAlH4) |

| Solvent | Anhydrous diethyl ether or THF |

| Temperature | 0 °C to room temperature |

| Workup | Sequential addition of water and/or aqueous acid/base |

Innovative Approaches in this compound Synthesis

One-pot transformations in synthesis

In the context of this compound synthesis, a one-pot approach could potentially combine several transformations into a single reaction vessel. For instance, the synthesis of ω-hydroxy ketones from lactones has been demonstrated in a one-pot fashion. While not directly applied to this compound, these methodologies provide a conceptual framework for developing more streamlined syntheses.

Multicomponent reaction strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient route to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, a hypothetical approach could involve the coupling of a protected hydroxyaldehyde, an alkyne, and a carbon monoxide source, or other suitable synthons. The development of such a reaction would be a novel contribution to the synthesis of functionalized ketones.

Optimization of Synthetic Pathways

The optimization of any synthetic route is crucial for improving its efficiency, cost-effectiveness, and environmental impact. This involves a systematic study of various reaction parameters to enhance the yield and purity of the final product.

Yield enhancement strategies

Several strategies can be employed to enhance the yield of this compound. These strategies are generally applicable to the synthesis of ketones and alcohols and would need to be empirically tested and optimized for this specific molecule.

Choice of Starting Materials: The purity and reactivity of the starting materials are paramount. For instance, in a Grignard-based synthesis, the choice of the organomagnesium halide and the ester or acid chloride can significantly impact the yield.

Use of Protecting Groups: To prevent unwanted side reactions, protecting groups can be utilized. For the synthesis of this compound, the hydroxyl group of a precursor could be protected, for example as a silyl (B83357) ether, to prevent it from reacting with a nucleophilic reagent intended for the ketone precursor.

Reaction Stoichiometry: Precise control over the stoichiometry of the reactants is essential. In many reactions, using a slight excess of one reactant can drive the reaction to completion. However, this must be balanced against the potential for side reactions and the difficulty of removing the excess reactant.

Order of Addition: The sequence in which reactants are added can influence the outcome of the reaction. For example, in a Grignard reaction to form a ketone from an ester, slow addition of the Grignard reagent at low temperature can help to minimize the over-addition that leads to a tertiary alcohol.

Work-up Procedure: The isolation and purification process can have a significant impact on the final yield. An optimized work-up procedure will efficiently remove byproducts and unreacted starting materials while minimizing the loss of the desired product.

Below is an illustrative table of how different strategies could be varied to enhance the yield in a hypothetical synthesis.

| Strategy | Variation A | Variation B | Variation C |

| Protecting Group | None | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) |

| Reactant Ratio (Nucleophile:Electrophile) | 1:1 | 1.2:1 | 1:1.2 |

| Addition Rate | Rapid | Slow (over 1 hour) | Dropwise |

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

Stereochemical control in analogous syntheses

For a molecule like this compound, which does not possess a stereocenter, stereochemical control is not a factor in its synthesis. However, in the synthesis of analogous compounds that do have chiral centers, such as those with substituents on the alkyl chain, stereochemical control would be a critical consideration. Methodologies for achieving such control include the use of chiral catalysts, chiral auxiliaries, or stereoselective reagents. For instance, asymmetric reduction of a diketone precursor could yield a chiral hydroxy ketone.

Reaction parameter optimization (temperature, solvent, time, catalysts)

The optimization of reaction parameters is a cornerstone of synthetic chemistry. Each of these parameters can have a profound effect on the reaction's yield, selectivity, and rate.

Temperature: The reaction temperature influences the rate of reaction. Higher temperatures generally lead to faster reactions but can also promote side reactions and decomposition of products or reactants. For many organometallic reactions, such as those involving Grignard reagents, low temperatures (e.g., -78 °C to 0 °C) are often employed to control reactivity and selectivity.

Solvent: The choice of solvent is critical as it can affect the solubility of reactants, the stability of intermediates, and the reaction mechanism. Common solvents in organic synthesis include ethers like tetrahydrofuran (THF) and diethyl ether, which are good at solvating organometallic reagents. The polarity and coordinating ability of the solvent can be tuned to optimize the reaction outcome.

Time: The reaction time must be sufficient to allow for the complete conversion of the starting materials to the product. However, excessively long reaction times can lead to the formation of byproducts or decomposition of the product. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Catalysts: Catalysts can significantly increase the rate of a reaction and can also be used to control selectivity. For syntheses involving coupling reactions, transition metal catalysts such as palladium or copper are often employed. The choice of catalyst, co-catalyst, and ligands can be optimized to maximize the yield and purity of the desired product.

The following interactive table illustrates how these parameters might be systematically varied in an optimization study for a hypothetical synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Temperature (°C) | -78 | -20 | 0 | 25 (Room Temp) |

| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Toluene |

| Reaction Time (hours) | 1 | 4 | 12 | 24 |

| Catalyst | None | Copper(I) iodide | Palladium(II) acetate | Iron(III) chloride |

This table is a hypothetical representation of an optimization study and does not reflect experimentally determined optimal conditions for the synthesis of this compound.

Chemical Reactivity and Transformation of 1 Hydroxyhept 6 Yn 3 One

Reactions of the Hydroxyl Group

The primary alcohol functionality in 1-hydroxyhept-6-yn-3-one is susceptible to a variety of reactions, including oxidation, derivatization, esterification, and etherification.

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgacsgcipr.org

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to an aldehyde, yielding hept-6-yn-1-al-3-one. libretexts.orgchemistrysteps.com These reactions are typically carried out in anhydrous solvents to prevent over-oxidation to the carboxylic acid. wikipedia.org

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from chromium trioxide, CrO₃, in aqueous sulfuric acid, also known as the Jones reagent), will oxidize the primary alcohol directly to a carboxylic acid. wikipedia.orgmasterorganicchemistry.com This transformation results in the formation of 3-oxohept-6-ynoic acid. The reaction with strong oxidants often proceeds through an intermediate aldehyde, which is then further oxidized in the aqueous reaction medium. wikipedia.orglibretexts.org

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Product Structure |

| This compound | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Hept-6-yn-1-al-3-one | OHC-CH₂-C(O)-CH₂-CH₂-C≡CH |

| This compound | Potassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | 3-Oxohept-6-ynoic acid | HOOC-CH₂-C(O)-CH₂-CH₂-C≡CH |

The hydroxyl group is a versatile handle for the introduction of other functional groups.

Amines: Direct conversion of the alcohol to an amine is challenging due to the poor leaving group nature of the hydroxide (B78521) ion. chemistrysteps.com A common strategy involves a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. chemistrysteps.comstackexchange.com Subsequent reaction with ammonia (B1221849) or an amine source can then introduce the amino group via nucleophilic substitution. chemistrysteps.com Another approach is the Mitsunobu reaction, which can directly convert the alcohol to an azide, followed by reduction to the primary amine. stackexchange.com

Carboxylic Acids: As detailed in the oxidation section (3.1.1), the hydroxyl group can be derivatized to a carboxylic acid using strong oxidizing agents. libretexts.orgbyjus.com

Mesylates: The hydroxyl group can be readily converted to a methanesulfonate (B1217627) (mesylate) ester by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. mdma.chcommonorganicchemistry.commasterorganicchemistry.com This transformation converts the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.com

Table 2: Derivatization Reactions of the Hydroxyl Group

| Derivative | Reagent(s) | Intermediate/Product | General Transformation |

| Amine | 1. TsCl or MsCl, Base2. NH₃ | 1-Aminohept-6-yn-3-one | R-OH → R-OTs/OMs → R-NH₂ |

| Carboxylic Acid | KMnO₄ or Jones Reagent | 3-Oxohept-6-ynoic acid | R-CH₂OH → R-COOH |

| Mesylate | Methanesulfonyl chloride (MsCl), Base | 1-Mesyloxyhept-6-yn-3-one | R-OH → R-OMs |

Esterification: In the presence of an acid catalyst, such as concentrated sulfuric acid, this compound can react with a carboxylic acid to form an ester. This reversible reaction is known as the Fischer esterification. chemguide.co.ukmasterorganicchemistry.comlibretexts.orgbritannica.com The equilibrium can be driven towards the ester product by removing water as it is formed.

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide. britannica.combyjus.com For primary alcohols, acid-catalyzed dehydration can also be used to form symmetrical ethers, though careful temperature control is necessary to avoid competing elimination reactions. byjus.commasterorganicchemistry.com More recently, iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols. nih.govacs.org

Table 3: Esterification and Etherification of this compound

| Reaction | Reagent(s) | Product Type | General Equation |

| Fischer Esterification | R'-COOH, H⁺ catalyst | Ester | R-OH + R'-COOH ⇌ R-O-C(O)-R' + H₂O |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. R'-X (Alkyl Halide) | Ether | R-OH → R-O⁻Na⁺ + R'-X → R-O-R' + NaX |

Reactions of the Alkyne Moiety

The terminal alkyne of this compound is a key site for carbon-carbon bond formation and functionalization.

The terminal alkyne is an ideal functional group for participating in "click chemistry," a set of powerful, reliable, and selective reactions. pcbiochemres.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring by reacting the terminal alkyne with an azide. nih.govnih.gov This reaction is highly efficient and proceeds under mild conditions, including in aqueous solutions, making it suitable for bioconjugation, materials science, and drug discovery. nih.govnih.govnd.edu The resulting triazole linker can be used to attach this compound to other molecules for detection or to create more complex molecular architectures. alfa-chemistry.com

Table 4: Click Chemistry Application

| Reaction | Reactants | Catalyst | Product |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound + Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole |

The triple bond of the alkyne can undergo electrophilic addition reactions. In the case of unsymmetrical reagents like hydrogen halides (HX), the addition to the terminal alkyne of this compound follows Markovnikov's rule. libretexts.orgchemistrytalk.org This rule states that the hydrogen atom of HX adds to the carbon atom of the triple bond that already has a hydrogen atom, and the halide (X) adds to the more substituted carbon atom. libretexts.orgchemistrytalk.org The initial addition results in a vinyl halide.

Hydration of the terminal alkyne, typically catalyzed by a mercury salt (like HgSO₄) in aqueous acid, also follows Markovnikov's rule. youtube.com The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable ketone. youtube.comlumenlearning.com This would result in the formation of a methyl ketone at the terminus of the carbon chain.

Table 5: Markovnikov Addition to the Alkyne Moiety

| Reagent | Catalyst | Initial Product (unstable) | Final Product |

| Hydrogen Halide (H-X) | None | Vinyl Halide | 7-Halohept-6-en-3-one |

| Water (H₂O) | H₂SO₄, HgSO₄ | Enol | 1-Hydroxyheptan-3,6-dione |

Reactions of the Ketone Functionality

The ketone carbonyl group in this compound is a key site for nucleophilic attack and condensation reactions.

The electrophilic carbon of the ketone is susceptible to attack by a wide range of nucleophiles. ksu.edu.sancert.nic.inmasterorganicchemistry.com This includes organometallic reagents like Grignard and organolithium reagents, which add to the carbonyl to form tertiary alcohols after acidic workup. Hydride reducing agents, such as sodium borohydride (B1222165) and lithium aluminum hydride, will reduce the ketone to a secondary alcohol. libretexts.org

The ketone can also participate in condensation reactions. For example, the Aldol condensation involves the reaction of an enolate with a carbonyl compound. wikipedia.orgsigmaaldrich.compurechemistry.org In the case of this compound, it can either self-condense or react with another aldehyde or ketone in a crossed Aldol condensation. jove.com The presence of the β-hydroxy group can influence the stereochemical outcome of these reactions. google.com

Table 2: Examples of Nucleophilic Addition to the Ketone of this compound

| Reagent | Product Type |

|---|---|

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Sodium Borohydride (NaBH4) | Secondary Alcohol |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

A notable transformation of the ketone functionality is its conversion into a diazirine, a three-membered ring containing a carbon and two nitrogen atoms. This transformation is valuable for the introduction of a photo-activatable crosslinking group. The synthesis of diazirines from ketones typically proceeds via a two-step sequence. wikipedia.org First, the ketone is treated with ammonia and an aminating agent like hydroxylamine-O-sulfonic acid to form a diaziridine intermediate. nih.govrsc.org Subsequent oxidation of the diaziridine, often with reagents like iodine or silver oxide, yields the corresponding diazirine. nih.gov An improved one-pot protocol for this transformation has also been developed. researchgate.net

Multi-functional Group Reactivity and Chemoselectivity

The presence of three distinct functional groups in this compound raises the issue of chemoselectivity in its reactions. By careful choice of reagents and reaction conditions, it is possible to selectively transform one functional group in the presence of the others.

For instance, the reduction of the ketone can be achieved with high selectivity in the presence of the alkyne using certain reducing agents. Conversely, the alkyne can be selectively hydrogenated without affecting the ketone. The hydroxyl group can direct certain reactions, such as diastereoselective reductions of the ketone. youtube.com The ynone moiety can act as a Michael acceptor, allowing for site-selective modifications. nih.gov

The ability to perform reactions chemoselectively is a significant advantage in the synthesis of complex molecules, as it minimizes the need for protecting group strategies. The study of the chemoselective reactions of this compound and related polyfunctional compounds is an active area of research. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Z)-alkene |

| (E)-alkene |

| Isoxazoline |

| Pyrazole |

| Cyclohexadiene |

| Alkynylsilane |

| Tertiary Alcohol |

| Secondary Alcohol |

| Cyanohydrin |

| Oxime |

| Diaziridine |

Derivatives and Analogs of 1 Hydroxyhept 6 Yn 3 One

Synthesis of Functionalized Derivatives

The strategic placement of reactive moieties on the 1-hydroxyhept-6-yn-3-one scaffold allows for its conversion into sophisticated chemical tools. These derivatives are engineered to interact with and report on complex biological systems.

Generation of photoaffinity labeling probes

Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of biologically active small molecules. acs.org Probes are designed with a photoreactive group that, upon UV irradiation, forms a highly reactive intermediate capable of covalently bonding to nearby molecules, such as protein targets. wikipedia.orgnih.gov this compound is an ideal precursor for such probes. The ketone functionality can be converted into a diazirine, a small and stable photoreactive group. nih.gov The terminal alkyne serves as a "click chemistry" handle, allowing for the subsequent attachment of reporter tags (like fluorophores or biotin) for visualization and enrichment of the covalently labeled biomolecules. nih.govnih.gov This dual functionality enables the identification of direct binding targets within a complex cellular environment. youtube.com

Preparation of diazirine-containing compounds

The conversion of the ketone in this compound to a diazirine is a key transformation for creating photoaffinity probes. Diazirines are favored due to their small size, which minimizes perturbation of the original molecule's bioactivity, and their ability to generate reactive carbenes upon photolysis with UV light. wikipedia.org

The synthesis generally proceeds through a two-step sequence starting from the ketone:

Diaziridine Formation: The ketone is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of ammonia (B1221849). wikipedia.orgnih.gov This process forms a three-membered ring containing two nitrogen atoms and one carbon, known as a diaziridine. rsc.orgnih.gov

Oxidation: The resulting diaziridine is then oxidized to the corresponding diazirine. nih.gov Common oxidizing agents include iodine with triethylamine (B128534) or silver oxide (Ag₂O). nih.gov An improved method using molecular oxygen (O₂) has also been developed to prevent the formation of byproducts. nih.gov

A summary of the general synthetic transformation is presented in the table below.

| Step | Reactants | Product | Purpose |

| 1 | Ketone, Ammonia (NH₃), Hydroxylamine-O-sulfonic acid (NH₂OSO₃H) | Diaziridine | Formation of the three-membered diaziridine ring. nih.govnih.gov |

| 2 | Diaziridine, Oxidizing Agent (e.g., I₂, Ag₂O, O₂) | Diazirine | Oxidation to the stable, photoreactive diazirine. nih.govnih.gov |

Derivatization for drug target identification

The ultimate goal of synthesizing these functionalized derivatives is often to identify the specific cellular targets of a parent drug or bioactive molecule. researchgate.net A derivative of this compound, equipped with both a photoreactive diazirine and a bioorthogonal alkyne handle, becomes a powerful tool for target deconvolution. acs.org

The process involves treating live cells or cell lysates with the probe, allowing it to bind to its protein targets. youtube.com UV irradiation then permanently crosslinks the probe to its binding partners. nih.gov Following cell lysis, the alkyne handle is used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin (B1667282) tag. lumiprobe.com The biotinylated proteins can then be isolated using streptavidin-coated beads and identified through mass spectrometry. This chemoproteomics approach provides a direct method to uncover the molecular mechanism of action for compounds derived from the this compound scaffold. researchgate.net

Exploration of Structure-Activity Relationships in Derivative Series

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (analogs) to determine how specific structural modifications affect their biological activity. nih.gov For a molecule like this compound, a systematic SAR study would involve modifying each of its three functional groups to probe their importance for a given biological effect.

A hypothetical SAR study on a series of this compound derivatives might explore the following modifications:

Alkyne Chain: The length of the carbon chain between the alkyne and the ketone could be varied (e.g., propargyl vs. homopropargyl) to assess the impact of distance and flexibility.

Ketone Position: The carbonyl group could be moved to other positions along the chain to understand its role in binding interactions.

Hydroxyl Group: The primary alcohol could be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester, to determine the necessity of the hydrogen-bond-donating hydroxyl group.

The findings from such a study, summarized in a data table, would reveal which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency or selectivity.

| Modification Site | Example Variation | Potential Impact on Activity |

| C1-Hydroxyl Group | Oxidation to Carboxylic Acid | Altered polarity and hydrogen bonding capability. |

| Conversion to Methyl Ether | Removal of hydrogen bond donor, increased lipophilicity. | |

| C3-Ketone | Reduction to Secondary Alcohol | Change in geometry and electronic properties. |

| C6-Alkyne | Hydrogenation to Alkene/Alkane | Loss of rigidity and specific alkyne-related interactions. |

Design Principles for Novel this compound Analogs

The design of new analogs is guided by the insights gained from SAR studies and an understanding of the target structure, if known. mdpi.com Key principles for designing novel analogs based on the this compound scaffold include bioisosteric replacement and scaffold hopping.

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of enhancing activity or optimizing pharmacokinetic properties. For instance, the terminal alkyne could be replaced with a nitrile group, which has a similar size and linear geometry. The ketone could be replaced with an oxime or a hydrazone to explore different hydrogen bonding patterns.

Scaffold Hopping and Diversification: This involves making more significant changes to the core structure while retaining the key pharmacophoric elements identified in the SAR studies. If the hydroxyl and ketone groups are found to be critical for binding, they could be incorporated into different carbon skeletons, such as cyclic or aromatic systems, to explore new chemical space and potentially discover analogs with novel or improved biological activities. mdpi.com The alkyne can also serve as a synthetic entry point to other functionalities, as it shares the same oxidation state as a -CH₂C(O)- unit, enabling access to classic carbonyl chemistry. nih.gov

By applying these principles, chemists can rationally design and synthesize new generations of analogs with tailored properties for specific biological applications.

Spectroscopic and Analytical Characterization for Research Purity and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-Hydroxyhept-6-yn-3-one, allowing for the unambiguous assignment of its structure.

Proton NMR (¹H NMR) chemical shifts and coupling patterns

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

A representative analysis of the ¹H NMR spectrum shows a terminal alkyne proton as a triplet at approximately 1.94 ppm with a coupling constant of 2.7 Hz. The protons on the carbon adjacent to the alkyne (C-5) and the subsequent carbon (C-4) appear as a multiplet around 2.67 ppm. The methylene (B1212753) protons next to the carbonyl group (C-2) are observed as a triplet at 3.83 ppm with a coupling constant of 5.6 Hz. The protons of the methylene group adjacent to the hydroxyl group (C-1) and the hydroxyl proton itself also produce characteristic signals.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | 1.94 | t | 2.7 |

| H-5, H-4 | 2.67 | m | |

| H-2 | 3.83 | t | 5.6 |

Carbon-13 NMR (¹³C NMR) chemical shifts

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C-3) is characteristically deshielded and appears at a chemical shift of approximately 209.1 ppm. The carbons of the alkyne group (C-6 and C-7) are found at around 82.8 ppm and 64.9 ppm, respectively. The methylene carbons C-1, C-2, C-4, and C-5 resonate at approximately 57.6, 44.6, 41.7, and 12.7 ppm, respectively.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 57.6 |

| C-2 | 44.6 |

| C-3 | 209.1 |

| C-4 | 41.7 |

| C-5 | 12.7 |

| C-6 | 82.8 |

| C-7 | 64.9 |

Two-dimensional NMR experiments for structural elucidation

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules. These techniques reveal correlations between coupled nuclei, providing definitive evidence for the connectivity of atoms within the molecular structure. For instance, a COSY spectrum would show correlations between adjacent protons, while HSQC and HMBC spectra would establish one-bond and multiple-bond correlations between protons and carbons, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) data for molecular formula confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the precise elemental formula. For this compound (C₇H₁₀O₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 127.0754. Experimental HRMS data showing a value of 127.0753 provides strong confirmation of the molecular formula.

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 127.0754 | 127.0753 |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) modes

The choice of ionization technique in mass spectrometry is crucial for generating ions from the analyte. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is often the preferred method

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular fingerprint. For this compound, IR spectroscopy is crucial for confirming the presence of its key functional groups: the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the carbon-carbon triple bond (C≡C) of the alkyne.

Research involving the synthesis of this compound has reported its characterization using IR spectroscopy. The analysis confirms the expected functional groups, with characteristic absorption bands observed at specific wavenumbers. rsc.org A significant absorption band for the ketone's carbonyl group (C=O) has been identified at 1708 cm⁻¹. rsc.org Further analysis of the precursor compound, which shares the core functional groups, provides additional characteristic peaks that are expected in the final compound's spectrum. rsc.orgbiorxiv.org These include a broad absorption for the O-H stretch of the alcohol, a sharp peak for the ≡C-H stretch of the terminal alkyne, and a weaker absorption for the C≡C triple bond stretch. rsc.orgbiorxiv.org

The typical IR absorption bands for the functional groups in this compound are summarized in the table below.

| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) | Source |

| Hydroxyl (O-H) | Stretching, broad | ~3370 | rsc.org |

| Terminal Alkyne (≡C-H) | Stretching | ~3292 | rsc.org |

| Alkane (C-H) | Stretching | ~2959, 2888 | rsc.org |

| Alkyne (C≡C) | Stretching | ~2117 | rsc.org |

| Ketone (C=O) | Stretching | 1708 | rsc.org |

These distinct absorption peaks provide definitive evidence for the molecular structure of this compound, confirming the success of its synthesis and its identity.

Chromatographic Techniques for Purity Assessment

Chromatography is a cornerstone of chemical analysis, used to separate, identify, and purify the components of a mixture. For a research compound like this compound, chromatographic methods are essential for determining its purity and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are critical tools for assessing the purity of non-volatile compounds like this compound. These techniques separate components based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. The result is a chromatogram where each peak corresponds to a different component, and the area of the peak is proportional to its concentration.

While specific, detailed HPLC or UPLC methods dedicated to this compound are not extensively detailed in the surveyed literature, the use of these techniques is standard practice for purity verification of novel synthetic compounds. For instance, in studies where similar complex molecules are synthesized, HPLC is routinely used to confirm purity, often achieving greater than 97%. rsc.org A typical method would involve a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of methanol (B129727) and water, and detection using a UV detector. rsc.org The absence of significant impurity peaks in the chromatogram would confirm the high purity of the compound.

Thin-layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used extensively in synthetic organic chemistry. It is primarily used for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. It can also be used as a preliminary check of compound purity.

In the synthesis of this compound, TLC is employed to track the conversion of its precursor. semanticscholar.orguniversiteitleiden.nlsemanticscholar.orgtum.de The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel on an aluminum plate) and the mobile phase (a solvent mixture). The position of the compound on the developed plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

A specific Rf value for this compound has been reported, which is crucial for its identification during synthesis and purification. semanticscholar.org

| Technique | Mobile Phase (Solvent System) | Stationary Phase | Retention Factor (Rf) | Visualization | Source |

| TLC | Petroleum Ether / Ethyl Acetate (2:1, V/V) | Silica Gel | 0.36 | KMnO₄ Stain | semanticscholar.org |

The consistent Rf value under defined conditions serves as a reliable indicator for the presence of the target compound, guiding the purification process, typically flash column chromatography. semanticscholar.org

Quality Control and Analytical Method Validation in Research

Quality control (QC) and analytical method validation are critical components in the manufacturing and use of any chemical reagent for research. reagent.co.uk These processes ensure that a compound meets predefined standards of identity, purity, and quality, which is essential for the reliability and reproducibility of scientific research. reagent.co.ukalchemielabs.com

For a research compound like this compound, quality control would involve a battery of tests to confirm its identity and assess its purity. This typically includes the spectroscopic and chromatographic methods discussed above. The purity of research chemicals is often defined by a grade, such as ACS (American Chemical Society) Grade, which signifies that the chemical meets or exceeds the purity standards set by the ACS, often >95%. alchemielabs.comalliancechemical.com

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. While specific validated methods for this compound are not published in the reviewed literature, the development of such methods would follow established guidelines. This involves evaluating parameters such as:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Robustness: A measure of its capacity to remain unaffected by small, deliberate variations in method parameters.

Ensuring these standards through rigorous QC and method validation guarantees that each batch of this compound is consistent and reliable for research applications.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations

Comprehensive quantum chemical calculations, including Density Functional Theory (DFT) applications and molecular orbital analysis, are fundamental to understanding the reactivity and electronic structure of a molecule. However, specific studies applying these methods to 1-Hydroxyhept-6-yn-3-one are not readily found in the surveyed literature.

Density Functional Theory (DFT) applications for reaction mechanisms

There is no specific information available regarding the application of Density Functional Theory to elucidate the reaction mechanisms of this compound. DFT is a powerful computational tool used to investigate the geometries of reactants, transition states, and products, as well as to calculate the activation energies of chemical reactions. Such studies would provide valuable insights into the plausible pathways for reactions involving this compound.

Molecular orbital analysis

A molecular orbital (MO) analysis of this compound, which would describe the distribution and energy of its electrons, is not documented in the available resources. This type of analysis is crucial for predicting the sites of electrophilic and nucleophilic attack and for understanding the compound's spectroscopic properties.

Mechanistic Investigations of Reactions Involving this compound

Experimental and computational investigations into the specific reaction mechanisms of this compound, including the exploration of radical pathways, complex formations, and the effects of environmental conditions, are not detailed in the existing body of scientific research.

Radical pathways and reaction inhibition studies

There is a lack of published research on the potential for this compound to participate in reactions involving radical intermediates. Consequently, studies on the inhibition of such reactions are also unavailable.

Ternary EDA complex formation

The formation of ternary electron-donor-acceptor (EDA) complexes can significantly influence the reactivity and spectroscopic properties of molecules. However, there is no specific information indicating that this compound has been studied in the context of forming such complexes.

Influence of environmental factors on reaction stability

The stability of a chemical compound and its reactions can be affected by various environmental factors such as solvent, pH, and temperature. Detailed studies on how these factors influence the reaction stability of this compound have not been reported.

Computational Investigations into the Biological Interactions of this compound

Detailed molecular modeling and docking studies to elucidate the potential biological interactions of this compound are not extensively available in publicly accessible scientific literature. Computational chemistry serves as a powerful tool to predict and analyze the interactions of small molecules with biological targets, offering insights into potential therapeutic applications.

While specific research on this compound is limited, the general principles of molecular modeling and docking can be applied to understand its potential biological activity. These computational methods are crucial in modern drug discovery for identifying potential protein targets and predicting the binding affinity and mode of interaction for a given compound.

For a molecule like this compound, which possesses a hydroxyl group, a ketone, and an alkyne moiety, these functional groups would be the primary focus of docking simulations. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ketone's carbonyl oxygen is a strong hydrogen bond acceptor. The terminal alkyne group can also participate in various non-covalent interactions.

A typical molecular docking study for this compound would involve the following steps:

Target Identification: Based on structural similarity to known bioactive molecules or through virtual screening of protein databases, potential biological targets would be identified.

Ligand and Receptor Preparation: The three-dimensional structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the compound would be "docked" into the active site of the target protein in various conformations and orientations.

Scoring and Analysis: The software would calculate a binding affinity score (often expressed in kcal/mol) for each pose, predicting the most favorable binding mode. The interactions between the compound and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) would be analyzed in detail.

The results of such studies are typically presented in data tables, which would include parameters like binding energy, inhibition constant (Ki), and the specific amino acid residues involved in the interaction.

Future Directions and Emerging Research Avenues

Unexplored Reactivity and Synthetic Transformations

The multifunctionality of 1-Hydroxyhept-6-yn-3-one presents a rich landscape for the exploration of novel synthetic methodologies. The presence of three distinct reactive sites allows for a multitude of selective transformations and cascade reactions that remain largely unexplored.

Future research is likely to focus on the development of chemo- and regioselective catalytic systems that can differentiate between the alkyne, ketone, and alcohol moieties. This would enable the synthesis of complex molecular scaffolds in a more efficient and controlled manner. For instance, metal-catalyzed reactions could be designed to selectively activate the alkyne for coupling or cycloaddition reactions while leaving the ketone and alcohol untouched. Conversely, enzymatic or organocatalytic approaches could target the stereoselective reduction of the ketone or oxidation of the alcohol.

Furthermore, the development of one-pot, multi-component reactions involving this compound as a key building block is a promising avenue. Such reactions could lead to the rapid assembly of diverse and structurally complex molecules, which is of significant interest in medicinal chemistry and drug discovery. The investigation of cascade reactions, where a single catalyst orchestrates a sequence of transformations involving multiple functional groups of the molecule, could also unlock novel and efficient synthetic pathways.

Novel Applications in Materials Science and Chemical Biology

The terminal alkyne group in this compound makes it an ideal candidate for incorporation into advanced materials and for applications in chemical biology through "click" chemistry.

Materials Science: The ability of alkynes to participate in polymerization reactions opens the door for the synthesis of novel functional polymers. oup.comnsf.gov this compound could serve as a monomer or a cross-linking agent to create polymers with tailored properties. The hydroxyl and ketone functionalities could be further modified post-polymerization to introduce additional features, such as hydrophilicity, degradability, or the ability to conjugate other molecules. nih.gov Potential applications for such materials could be in the fields of biodegradable plastics, drug delivery systems, and advanced coatings. For example, alkyne-functionalized polyesters have been shown to be suitable for creating soft materials for biomedical applications. nih.govacs.org

Chemical Biology: The terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This highly efficient and specific reaction allows for the conjugation of this compound to a wide range of biomolecules, including proteins, nucleic acids, and lipids, that have been modified to contain an azide group. This opens up possibilities for its use as a versatile chemical probe. For instance, it could be used to label and visualize specific cellular components or to develop targeted drug delivery systems where the molecule is attached to a targeting ligand. mdpi.com The hydroxyl and ketone groups could also be exploited for further functionalization, allowing for the creation of multifunctional probes for studying complex biological processes.

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide valuable insights into several key areas.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule in detail. acs.orgacs.org This can help in predicting the most likely sites for nucleophilic or electrophilic attack and in understanding the mechanisms of various potential reactions. Such computational studies can aid in the rational design of catalysts and reaction conditions for selective transformations. For example, DFT can be used to analyze the transition states of different reaction pathways, providing a deeper understanding of the factors that control selectivity.

Molecular dynamics simulations could be used to study the conformational flexibility of this compound and its interactions with other molecules, such as enzymes or polymer chains. This would be particularly relevant for designing its applications in chemical biology and materials science. Chemoinformatic approaches can also be applied to predict potential biological activities or toxicities, helping to prioritize experimental investigations.

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in modern synthetic chemistry, and the development of sustainable routes to this compound and its derivatives is a key future direction. Current synthetic methods for alkynyl ketones often rely on traditional organic synthesis techniques that may involve harsh reagents and generate significant waste. organic-chemistry.orgorganic-chemistry.org

Future research will likely focus on the development of more environmentally friendly synthetic strategies. This could include the use of biocatalysis, where enzymes are used to perform specific transformations with high selectivity and under mild conditions. For example, biocatalytic methods for the synthesis of α-hydroxy ketones are well-established and could potentially be adapted for the synthesis of this compound or its precursors.

Another promising approach is the use of flow chemistry. umontreal.cauni-muenchen.dezenodo.org Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch synthesis. They also allow for better control over reaction parameters, which can lead to higher yields and purities. The development of synthetic routes that utilize renewable feedstocks and minimize the use of hazardous solvents will also be a critical aspect of making the synthesis of this compound more sustainable.

Q & A

Q. What are the optimal synthetic routes for 1-Hydroxyhept-6-yn-3-one, and how can its purity be validated?

The synthesis of this compound typically involves alkyne hydration or ketone functionalization under controlled conditions. Key validation steps include:

- Nuclear Magnetic Resonance (NMR) : Compare observed spectral data with literature values. For example, NMR (CDCl) should show signals at δ 4.09–3.91 (m, 4H) and 2.53 (br. s, 1H), while NMR should align with peaks at δ 111.2 (alkyne carbon) and 68.4 (hydroxy-bearing carbon) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion [M+H] at m/z 171.1009 (calculated 171.1016, Diff -4.07 ppm) .

- Purification : Use column chromatography with silica gel and monitor fractions via TLC to ensure purity.

Q. What analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Reliable characterization requires a combination of:

- NMR Spectroscopy : Assign peaks systematically, focusing on the hydroxy proton (δ ~2.53) and alkyne moiety (δ 84.1 in ) .

- HRMS : Validate molecular formula (CHO) and isotopic patterns.

- Infrared (IR) Spectroscopy : Confirm O-H (3200–3600 cm) and alkyne C≡C (~2100 cm) stretches. Data interpretation must account for solvent effects, coupling constants, and potential impurities. Discrepancies >0.1 ppm in HRMS or unexpected splitting patterns in NMR warrant re-evaluation of synthetic conditions .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Variables : Test temperature (4°C vs. ambient), humidity, and light exposure.

- Analytical Controls : Use HPLC or GC-MS to monitor degradation products.

- Kinetic Analysis : Plot degradation rates over time to identify optimal storage conditions (e.g., inert atmosphere, desiccated) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

Discrepancies may arise from tautomerism, solvent interactions, or impurities. Address these by:

- Variable Temperature (VT) NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism).

- Deuterium Exchange : Identify exchangeable protons (e.g., -OH) via DO shake tests.

- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-calculated values to validate assignments .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- DFT Calculations : Model transition states for alkyne cyclization or nucleophilic additions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Frontier Molecular Orbital (FMO) Analysis : Identify sites prone to electrophilic or nucleophilic attacks .

Q. How can biological activity assays for this compound be designed to minimize confounding variables?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.